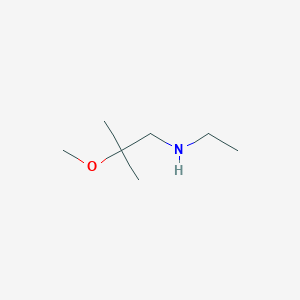
Ethyl(2-methoxy-2-methylpropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(2-methoxy-2-methylpropyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features an ethyl group and a 2-methoxy-2-methylpropyl group attached to the nitrogen atom, giving it unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(2-methoxy-2-methylpropyl)amine typically involves the reaction of 2-methoxy-2-methylpropylamine with ethyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: Ethyl(2-methoxy-2-methylpropyl)amine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated compounds and strong bases like sodium hydroxide (NaOH) are typically employed.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new amines with different alkyl or aryl groups.
科学的研究の応用
Ethyl(2-methoxy-2-methylpropyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and polymers.
作用機序
The mechanism of action of Ethyl(2-methoxy-2-methylpropyl)amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and cellular functions, leading to various physiological effects.
類似化合物との比較
- Methyl(2-methoxy-2-methylpropyl)amine
- Ethyl(2-methylpropyl)amine
- 2-Methoxyethylamine
Comparison: this compound is unique due to the presence of both an ethyl group and a 2-methoxy-2-methylpropyl group. This combination imparts distinct chemical and physical properties, such as solubility and reactivity, which differentiate it from similar compounds. For instance, the presence of the methoxy group can influence its polarity and hydrogen bonding capabilities, making it more versatile in certain chemical reactions and applications.
生物活性
Ethyl(2-methoxy-2-methylpropyl)amine, a compound of interest in medicinal chemistry, has been explored for its biological activities and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Chemical Formula : C6H15NO
- Molecular Weight : 115.19 g/mol
The compound features an ethyl group attached to a nitrogen atom that is further substituted with a methoxy and a methyl group, which influences its biological interactions and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxy and methyl groups enhance its binding affinity, facilitating modulation of biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways.
- Receptor Interaction : It interacts with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Antioxidant Effects : The presence of methoxy groups in its structure contributes to significant antioxidant activity, which may protect against oxidative stress.
- Anticancer Potential : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a significant zone of inhibition at various concentrations, indicating its potential as an antimicrobial agent.
| Pathogen | Zone of Inhibition (mm) | Concentration (μg/mL) |
|---|---|---|
| Escherichia coli | 24 | 100 |
| Staphylococcus aureus | 20 | 100 |
Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays. This compound showed an IC50 value of 45 µg/mL, indicating strong free radical scavenging ability.
Anticancer Studies
In vitro studies on human cancer cell lines revealed that this compound induced significant cytotoxicity. The compound exhibited an IC50 value of 30 µM against HepG2 liver cancer cells, suggesting its potential role in cancer therapy.
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound | Structure Feature | Biological Activity |
|---|---|---|
| 2-Methoxy-2-methylpropylamine | Lacks ethyl group | Moderate antimicrobial |
| 1-Methyl-2-pyrrolidinone | Contains nitrogen heteroatom | Weak anticancer activity |
| 3-Methoxyphenethylamine | Aromatic substitution | Stronger receptor binding |
特性
分子式 |
C7H17NO |
|---|---|
分子量 |
131.22 g/mol |
IUPAC名 |
N-ethyl-2-methoxy-2-methylpropan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-5-8-6-7(2,3)9-4/h8H,5-6H2,1-4H3 |
InChIキー |
ZZUNYXKMQXYNLR-UHFFFAOYSA-N |
正規SMILES |
CCNCC(C)(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















